[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol
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Overview
Description
[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol is an organic compound with the molecular formula C9H14N2O2S It is a thiazole derivative that contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thioamide with an α-haloketone under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or morpholine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Halides, amines, and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole or morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the treatment of various diseases, including infections and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also used as a catalyst or reagent in various chemical processes.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol
- (2-Methyl-5-phenyl-1,3-thiazol-4-yl)(phenyl)methanone
- 4-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-thiazol-2-amine
- (1,1’-Biphenyl)-4-yl(2-(2,4-dinitroanilino)-5-methyl-1,3-thiazol-4-yl)methanone
Uniqueness
[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-methyl-2-morpholin-4-yl-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h12H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAOAKOFGVQVDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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